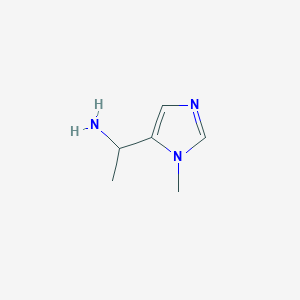

1-(3-Methylimidazol-4-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-Methylimidazol-4-yl)ethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as (R)-2-(1-hydroxy-4,4,5,5-tetraalkylimidazolidin-2-ylidene)ethanones involves condensation reactions, treatment with esters, and 1,3-dipolar cycloadditions . Another example is the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, which includes amination, cyclization, salt formation, and nitration steps . These methods highlight the intricate processes required to synthesize specific imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been characterized by spectroscopic techniques and X-ray diffraction studies, revealing its crystalline structure in the monoclinic system . Such detailed structural characterization is essential for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. The reactivity of synthesized enehydroxylamino ketones, for example, has been studied with electrophiles, demonstrating that the exocyclic methylene carbon atom is a major site of electrophilic attack . Additionally, chloro-substituted imidazolidines can react with sodium cyanide to form nitriles, which upon oxidation, produce persistent vinyl nitroxides . These reactions are indicative of the reactive nature of imidazole derivatives and their potential utility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal packing of the pyrazoline compound mentioned earlier is dominated by weak C≡H···π interactions, which contribute to its efficient packing and stability . The antioxidant properties of benzimidazole derivatives have also been studied, with some compounds showing significant scavenging activity of DPPH radicals . These properties are important for the application of imidazole derivatives in medicinal chemistry and other fields.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Cytotoxicity Studies

- Cu(II) complexes of tridentate ligands, including derivatives of 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized and characterized. These complexes demonstrate significant DNA binding propensity and exhibit low toxicity towards different cancer cell lines, showing potential as anticancer agents (Kumar et al., 2012).

Synthesis Improvement

- Derivatives of 1-(3-Methylimidazol-4-yl)ethanamine have been utilized in the synthesis of other compounds. For example, improvements in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate, using a series of reactions including amination, demonstrate the utility of these derivatives in complex synthetic pathways (Pan Fu-you, 2009).

Structural and Complexation Studies

- New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, related to 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized. These compounds have been studied for their structural properties and complexation stability constants with Cu(II), which could be relevant in the development of new coordination compounds (Pařík & Chlupatý, 2014).

Antimicrobial Activities

- Carbazole derivatives, including those related to 1-(3-Methylimidazol-4-yl)ethanamine, have been synthesized and shown to possess pronounced antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Martin & Prasad, 2006).

Spin State and Molecular Isomerism

- Research on iron(II) molecular isomers involving derivatives of 1-(3-Methylimidazol-4-yl)ethanamine highlights the influence of ligand structure on the spin state of complexes. This research provides insights into the design of spin-crossover materials (Han et al., 2017).

Corrosion Inhibition

- Imidazoline derivative compounds, which can be synthesized from 1-(3-Methylimidazol-4-yl)ethanamine, have been studied for their corrosion inhibition properties on carbon steel surfaces. This research is particularly relevant for industrial applications, such as oilfield mining, where corrosion is a significant challenge (Wahyuningrum et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKPMOZBRKFUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylimidazol-4-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)

![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)